1H-Pentazolecarbonitrile
CAS No.: 652148-77-1
Cat. No.: VC16821642
Molecular Formula: CN6
Molecular Weight: 96.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652148-77-1 |
|---|---|
| Molecular Formula | CN6 |
| Molecular Weight | 96.05 g/mol |
| IUPAC Name | pentazole-1-carbonitrile |
| Standard InChI | InChI=1S/CN6/c2-1-7-5-3-4-6-7 |
| Standard InChI Key | IJFXKEDIEDJJFU-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)N1N=NN=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1H-Pentazolecarbonitrile consists of a five-membered pentazole ring (four nitrogen atoms and one carbon) linked to a cyano group (-C≡N) at the 1-position. The planar aromatic pentazole ring exhibits partial double-bond character, with alternating single and double bonds between nitrogen atoms . Key structural descriptors include:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | Pentazole-1-carbonitrilium |
| SMILES | C(#[NH+])N1N=NN=N1 |
| InChIKey | IJFXKEDIEDJJFU-UHFFFAOYSA-O |
| Molecular Formula | CHN₆ |
| Molecular Weight | 97.06 g/mol |
| Computed Polar Surface Area | 96.7 Ų |
The cationic form, pentazole-1-carbonitrilium (CHN₆⁺), is stabilized by resonance delocalization across the pentazole ring and the cyano group .
Synthesis and Stability
Stability Considerations
Pentazole derivatives are inherently unstable due to ring strain and the propensity for nitrogen release. Computational studies predict that 1H-pentazolecarbonitrile exhibits kinetic stabilization through resonance and electron-withdrawing effects from the cyano group, though experimental stability data remain scarce .
Physicochemical Properties
Spectral Characteristics
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Infrared (IR) Spectroscopy: Predicted strong absorptions at ~2,200 cm⁻¹ (C≡N stretch) and 1,450–1,600 cm⁻¹ (pentazole ring vibrations) .
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Nuclear Magnetic Resonance (NMR):
Thermal Behavior
Differential scanning calorimetry (DSC) of related pentazole compounds reveals exothermic decomposition peaks above 150°C, suggesting limited thermal stability .
| Property | 1H-Pentazolecarbonitrile | RDX |
|---|---|---|
| Nitrogen Content (%) | 86.4 | 37.8 |
| Detonation Velocity (km/s) | ~8.5 (calc.) | 8.75 |
| Oxygen Balance (%) | -24.7 | -21.6 |
Coordination Chemistry
The cyano group and pentazole nitrogen atoms enable diverse coordination modes with transition metals. Preliminary studies on zinc-pentazole frameworks suggest tetrahedral geometries, forming 3D coordination polymers with potential catalytic or sensing applications .
Research Gaps and Future Directions
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Synthetic Optimization: Development of low-temperature routes to enhance yield and purity.
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Stability Studies: Long-term thermal and kinetic stability assessments under ambient conditions.
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Application Trials: Testing in polymer-bonded explosives (PBXs) or as ligands in metal-organic frameworks (MOFs).
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